N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
- Its complex structure combines a piperidine ring, a tetrazole moiety, and a benzyl group.
- While its exact pharmacological properties remain an active area of research, it has potential applications in various fields.
N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.
Reaction Conditions: Specific conditions vary based on the synthetic route, but common reagents include piperidine derivatives, tetrazole precursors, and benzyl halides.
Industrial Production:
Chemical Reactions Analysis
Reactivity: It likely undergoes reactions such as oxidation, reduction, and substitution.
Common Reagents: Reagents like hydrogen peroxide, palladium catalysts, and strong bases may be involved.
Major Products: These reactions yield derivatives with modified functional groups, impacting its biological activity.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stereochemistry, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with biological targets (e.g., receptors, enzymes).
Medicine: It may have therapeutic potential (e.g., as an antihypertensive or antiviral agent).
Industry: Limited applications due to its rarity, but it could inspire drug development.
Mechanism of Action
Targets: It likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism within cellular pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of piperidine, tetrazole, and benzyl moieties sets it apart.
Similar Compounds: Related structures include N-[(1-benzyl-4-phenylpiperidin-4-yl)methyl]-N’-ethylurea and 1-benzyl-N-(piperidin-4-yl)piperidin-4-amine .
Remember that while this compound shows promise, ongoing research will uncover more about its properties and applications
Properties
Molecular Formula |
C22H32N6O |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C22H32N6O/c29-21(15-22(11-5-2-6-12-22)17-28-18-23-25-26-28)24-20-9-13-27(14-10-20)16-19-7-3-1-4-8-19/h1,3-4,7-8,18,20H,2,5-6,9-17H2,(H,24,29) |
InChI Key |
REBIIVHXVWGHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2CCN(CC2)CC3=CC=CC=C3)CN4C=NN=N4 |
Origin of Product |
United States |
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